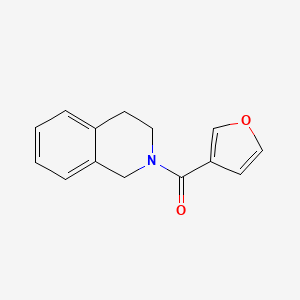![molecular formula C17H15ClFNO3 B6574015 [(2-chloro-4-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate CAS No. 1638709-61-1](/img/structure/B6574015.png)
[(2-chloro-4-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
[(2-chloro-4-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate has been studied for its potential applications in biochemistry, pharmacology, and medicine. It has been used as a model compound to study the structure-activity relationship of aryl-substituted phenyl acetates. This compound has also been studied for its potential applications in drug design, as it has been shown to bind to the active site of enzymes. Additionally, this compound has been studied for its potential anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
作用机制
The exact mechanism of action of [(2-chloro-4-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate is still not fully understood. However, it is believed that the compound acts as an inhibitor of enzymes, such as protein kinases and phosphatases. Additionally, this compound has been shown to bind to the active site of enzymes, which may explain its potential anti-cancer properties.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have anti-cancer properties. Additionally, this compound has been shown to inhibit the activity of enzymes, such as protein kinases and phosphatases, suggesting that it may have anti-inflammatory and anti-bacterial properties.
实验室实验的优点和局限性
[(2-chloro-4-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and is relatively inexpensive. Additionally, this compound has a unique chemical structure that makes it particularly interesting for research purposes. However, this compound also has some limitations for lab experiments. It is not naturally occurring and is not widely available, making it difficult to obtain for research purposes. Additionally, the exact mechanism of action of this compound is still not fully understood, making it difficult to accurately assess its potential applications.
未来方向
The potential applications of [(2-chloro-4-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate are still being explored. Future research could focus on further elucidating the mechanism of action of this compound and its potential effects on biochemical and physiological processes. Additionally, research could focus on developing strategies to improve the synthesis of this compound and making it more widely available for research purposes. Furthermore, further research could be conducted to investigate the potential therapeutic applications of this compound, such as its potential anti-cancer and anti-inflammatory properties.
合成方法
[(2-chloro-4-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate is a synthetic compound that can be synthesized through a multi-step process. The first step of the synthesis involves the reaction of 2-chloro-4-fluorobenzene and methyl acetate in the presence of a base catalyst to form [(2-chloro-4-fluorophenyl)carbamoyl]methyl acetate. This reaction is followed by the reaction of the carbamoylmethyl acetate with 4-methylphenylacetate in the presence of a base catalyst to form this compound.
属性
IUPAC Name |
[2-(2-chloro-4-fluoroanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO3/c1-11-2-4-12(5-3-11)8-17(22)23-10-16(21)20-15-7-6-13(19)9-14(15)18/h2-7,9H,8,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWDAYDHZUPPAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3-acetamidophenyl)acetamide](/img/structure/B6573943.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B6573951.png)
![4-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}benzamide](/img/structure/B6573958.png)
![N-(3-chloro-4-methylphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B6573961.png)

![1-[bis(2-hydroxyethyl)amino]-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol hydrochloride](/img/structure/B6573986.png)


![[(2,4-difluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate](/img/structure/B6574009.png)
![{[3-(methylsulfanyl)phenyl]carbamoyl}methyl 2-(4-methylphenyl)acetate](/img/structure/B6574017.png)
![{[(4-methylphenyl)methyl]carbamoyl}methyl 2-(4-methylphenyl)acetate](/img/structure/B6574023.png)
![[(4-acetylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate](/img/structure/B6574030.png)
![[(3,5-dimethoxyphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate](/img/structure/B6574036.png)
![2,4-dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide](/img/structure/B6574044.png)